Helioxanthin derivative 5-4-2

Description

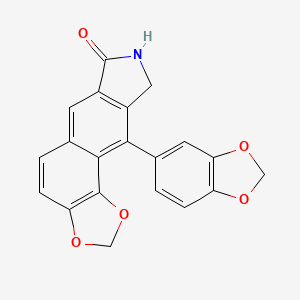

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXTQRJKHBAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Activity of Helioxanthin Derivative 5-4-2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin, a natural product isolated from Taiwania cryptomerioides, and its derivatives have emerged as a promising class of antiviral agents. This technical guide focuses on a potent synthetic analogue, Helioxanthin derivative 5-4-2, a lactam derivative that has demonstrated significant efficacy against Hepatitis B Virus (HBV), including lamivudine-resistant strains, as well as Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). This document provides a comprehensive overview of a plausible synthetic route for 5-4-2, its mechanism of action, and detailed protocols for its biological evaluation. The information presented herein is intended to facilitate further research and development of this promising antiviral compound.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. While current antiviral therapies can suppress viral replication, they rarely lead to a complete cure and are often associated with the development of drug resistance. This underscores the urgent need for novel antiviral agents with distinct mechanisms of action. Helioxanthin and its analogues represent such a class of compounds. This compound, a synthetic lactam, has shown potent anti-HBV activity by uniquely targeting host-virus interactions. This guide provides an in-depth exploration of the synthesis and biological characterization of this promising research compound.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound has not been explicitly detailed in publicly available literature, a plausible synthetic pathway can be constructed based on established methods for the synthesis of the thieno[2,3-b:5,4-c']dipyridine core and related lactam formations. The following proposed synthesis is based on analogous chemical transformations reported for similar heterocyclic systems.

Proposed Synthetic Scheme

The synthesis of the core thieno[2,3-b:5,4-c']dipyridine scaffold is a critical step. A potential approach involves a multi-step reaction sequence starting from appropriately substituted pyridine precursors.

dot

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. These are based on general procedures for similar reactions and should be optimized for this specific synthesis.

Protocol 2.2.1: Synthesis of the Thieno[2,3-b:5,4-c']dipyridine Core

-

Step 1: Thieno[2,3-b]pyridine Formation: To a solution of an appropriately substituted 2-chloronicotinonitrile in a suitable solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a substituted thiophenol derivative and a slight excess of a base (e.g., potassium carbonate). Heat the reaction mixture at 80-100 °C for several hours until the starting materials are consumed (monitored by TLC). After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Step 2: Intramolecular Cyclization: Dissolve the product from Step 1 in a high-boiling point solvent such as diphenyl ether. Add a catalytic amount of a cyclization agent (e.g., palladium on carbon) and heat the mixture to reflux for 24-48 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain the thieno[2,3-b:5,4-c']dipyridine core.

Protocol 2.2.2: Formation of the Lactam Ring

-

Step 1: Functional Group Manipulation: The core scaffold is first functionalized to introduce the necessary ester and amino groups. This may involve reactions such as Vilsmeier-Haack formylation followed by oxidation to a carboxylic acid, esterification, and subsequent nitration and reduction to an amine.

-

Step 2: Intramolecular Amidation (Lactam Formation): Hydrolyze the ester group of the functionalized intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). The intramolecular cyclization to form the lactam ring should proceed upon stirring at room temperature or with gentle heating. Purify the final product, this compound, by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity, particularly against HBV. Its mechanism of action is distinct from currently approved nucleoside/nucleotide analogues, making it a valuable candidate for further investigation, especially in the context of combination therapies.

Antiviral Activity

Quantitative data on the antiviral activity of this compound is summarized in the table below.

| Virus | Cell Line | Parameter | Value | Reference |

| Hepatitis B Virus (HBV) | HepG2.2.15 | EC50 | 0.08 µM | [1][2] |

| Lamivudine-resistant HBV | - | EC50 | Sensitive | [2] |

| Herpes Simplex Virus-1 (HSV-1) | - | EC50 | 0.29 µM | - |

| Herpes Simplex Virus-2 (HSV-2) | - | EC50 | 0.16 µM | - |

Table 1: In vitro antiviral activity of this compound.

Mechanism of Action: Targeting Host Transcription Factors

The primary mechanism of anti-HBV action of this compound is the post-transcriptional downregulation of key host transcription factors that are essential for viral gene expression. Specifically, it has been shown to reduce the levels of hepatocyte nuclear factor 4α (HNF4α) and hepatocyte nuclear factor 3 (HNF3, also known as the FOXA family of transcription factors).

These transcription factors are crucial for the activity of the HBV core promoter and the preS/S promoters, which drive the transcription of viral pregenomic RNA (pgRNA), subgenomic RNAs, and ultimately the production of viral proteins and new virions. By downregulating HNF4α and HNF3, this compound effectively suppresses the transcription of HBV DNA, leading to a reduction in viral RNA, viral proteins (including the core protein), and viral DNA replication.

dot

Caption: Signaling pathway of this compound in inhibiting HBV replication.

Experimental Protocols for Biological Evaluation

Cell Culture and Reagents

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, are a standard model for studying HBV replication.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 (for selection).

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilutions should be made in the culture medium to achieve the desired final concentrations.

Cytotoxicity Assay

It is essential to determine the cytotoxicity of the compound to ensure that the observed antiviral effects are not due to cell death.

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Calculate the 50% cytotoxic concentration (CC50).

Antiviral Activity Assay (HBV DNA Quantification)

-

Seed HepG2.2.15 cells in a 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound. Include a positive control (e.g., lamivudine) and a vehicle control (DMSO).

-

After a defined incubation period (e.g., 6 days), collect the cell culture supernatant.

-

Isolate HBV DNA from the supernatant using a viral DNA extraction kit.

-

Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50%.

Western Blot Analysis for Viral Protein Expression

-

Seed and treat HepG2.2.15 cells with this compound as described above.

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for HBV core protein (HBcAg) and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities to determine the effect of the compound on viral protein expression.

dot

Caption: General experimental workflow for the biological evaluation of this compound.

Conclusion

This compound is a potent antiviral compound with a novel mechanism of action that targets host transcription factors essential for HBV replication. This makes it an attractive candidate for further research and development, particularly for use in combination therapies to combat drug-resistant HBV strains. This technical guide provides a comprehensive resource for researchers, outlining a plausible synthetic route and detailed protocols for the biological evaluation of this promising compound. Further studies are warranted to optimize the synthesis and fully elucidate the therapeutic potential of this compound.

References

Helioxanthin Derivative 5-4-2: A Novel Inhibitor of Hepatitis B Virus Replication Through a Unique Host-Targeting Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies with distinct mechanisms of action to overcome drug resistance and improve treatment outcomes. Helioxanthin derivative 5-4-2, a synthetic analogue of a natural product, has emerged as a potent inhibitor of HBV replication in vitro. This technical guide provides an in-depth analysis of the mechanism of action of 5-4-2, consolidating available data, presenting detailed experimental methodologies for key assays, and visualizing the core signaling pathways. Compound 5-4-2 exhibits a unique antiviral profile by targeting host cell transcription factors, thereby suppressing HBV gene expression and subsequent viral replication. This mode of action is distinct from currently approved nucleoside/nucleotide analogues that target the viral polymerase, suggesting its potential for use in combination therapies and for treating drug-resistant HBV strains.

Introduction

The quest for a definitive cure for chronic Hepatitis B is marked by the challenges of viral persistence, primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. Current frontline therapies, while effective at suppressing viral replication, rarely lead to a complete cure and are often associated with the development of drug resistance. Helioxanthin, originally isolated from the shrub Taiwania cryptomerioides, and its synthetically derived analogue, 5-4-2, represent a novel class of small molecules with potent anti-HBV activity.[1] These compounds have demonstrated the ability to inhibit not only HBV DNA but also HBV RNA and viral protein expression, indicating a mechanism of action that differs from conventional HBV polymerase inhibitors.[1][2] This whitepaper will delineate the molecular mechanism through which 5-4-2 exerts its anti-HBV effects, with a focus on its interaction with host cellular machinery.

In Vitro Anti-HBV Activity and Efficacy

This compound has demonstrated significant and potent inhibitory activity against HBV in cell culture models. The primary cell line used for these investigations is the HepG2 2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in inhibiting HBV replication in HepG2 2.2.15 cells.

| Parameter | Helioxanthin | This compound | Reference |

| EC50 for HBV DNA Inhibition | 1 µM | 0.08 µM | [2][3][4][5] |

| EC50 for HBV 3.5 kb Transcript Inhibition | 1 µM | 0.09 µM | [2][3][4] |

| Activity against Lamivudine-Resistant HBV (L526M/M550V) | Sensitive | Sensitive | [2][3][4][5] |

Core Mechanism of Action: Targeting Host Transcription Factors

The unique mechanism of action of this compound lies in its ability to modulate the host cell's transcriptional machinery, which is essential for the expression of viral genes from the HBV cccDNA template.

Inhibition of HBV Promoter Activity

Studies using gene reporter systems have shown that helioxanthin and its derivative 5-4-2 significantly inhibit the activity of both the pregenomic/pre-core (preC/C) and the preS/S promoters of HBV.[1] This inhibition leads to a dose-dependent decrease in the levels of HBV mRNA transcripts, specifically the 3.5 kb and 2.4/2.1 kb transcripts.[1]

Downregulation of Hepatocyte Nuclear Factors (HNFs)

The core of 5-4-2's mechanism is the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNFs), namely HNF-3 and HNF-4.[6][7] These transcription factors are crucial for the activity of HBV promoters. By reducing the cellular levels of HNF-3 and HNF-4, 5-4-2 effectively diminishes the binding of these factors to the HBV enhancers, leading to a shutdown of viral gene transcription.[6] This multifaceted approach of targeting multiple steps in the viral life cycle is a key characteristic of this class of compounds.[8][9]

Reduction in Viral Components

The suppression of HBV gene transcription directly translates to a dose-dependent reduction in the production of viral proteins, most notably the HBV core protein.[1][2][4] The decrease in core protein levels further contributes to the overall antiviral effect, as the core protein itself has transactivating functions on HBV promoters.[1] Ultimately, the inhibition of viral gene expression and protein synthesis leads to a profound reduction in HBV DNA replication.[2][4]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in elucidating the mechanism of action of this compound.

Caption: Mechanism of Action of this compound on HBV Replication.

Caption: General Experimental Workflow for Evaluating Anti-HBV Activity.

Detailed Experimental Protocols (Representative)

The following are representative protocols for the key experiments used to characterize the anti-HBV activity of this compound. These are synthesized from established methodologies and should be adapted and optimized for specific laboratory conditions.

Cell Culture and Antiviral Assay

-

Cell Line: HepG2 2.2.15 cells, which constitutively produce HBV virions, are cultured.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the HBV plasmid.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 6 days), with daily media changes containing the compound.

-

Endpoint Analysis: After treatment, the cell culture supernatant is collected for analysis of extracellular HBV DNA, and the cells are lysed for analysis of intracellular HBV DNA, RNA, and proteins.

Southern Blot Analysis for HBV DNA

-

DNA Extraction: Intracellular HBV DNA is extracted from treated and control HepG2 2.2.15 cells using a modified Hirt extraction method to enrich for viral DNA.

-

Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.

-

Transfer: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is hybridized with a 32P-labeled full-length HBV DNA probe.

-

Detection: The radioactive signal is detected by autoradiography, allowing for the quantification of HBV replicative intermediates.

Northern Blot Analysis for HBV RNA

-

RNA Extraction: Total cellular RNA is extracted from treated and control cells using a suitable method like TRIzol reagent.

-

Electrophoresis: The RNA is separated on a formaldehyde-containing agarose gel.

-

Transfer: The RNA is transferred to a nylon membrane.

-

Hybridization: The membrane is hybridized with a 32P-labeled HBV-specific RNA probe.

-

Detection: The signal corresponding to the 3.5 kb and 2.4/2.1 kb HBV transcripts is detected by autoradiography.

Western Blot Analysis for HBV Core Protein

-

Protein Extraction: Total protein is extracted from treated and control cells using RIPA buffer.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: The proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HBV core protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for Promoter Activity

-

Plasmid Construction: Reporter plasmids are constructed by cloning the HBV preC/C or preS/S promoter region upstream of a luciferase reporter gene (e.g., firefly luciferase).

-

Transfection: HepG2 cells are co-transfected with the HBV promoter-reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.

-

Treatment: The transfected cells are treated with various concentrations of this compound.

-

Lysis and Assay: After treatment, the cells are lysed, and the activities of both luciferases are measured using a dual-luciferase assay system. The ratio of firefly to Renilla luciferase activity indicates the specific activity of the HBV promoter.

Conclusion and Future Directions

This compound represents a promising class of anti-HBV compounds with a novel mechanism of action that is distinct from currently available therapies. By targeting host transcription factors HNF-3 and HNF-4, 5-4-2 effectively shuts down HBV gene expression at the transcriptional level, leading to a potent inhibition of viral replication. This host-oriented mechanism suggests a high barrier to the development of viral resistance and positions 5-4-2 as a potential candidate for combination therapy with direct-acting antivirals.

Further research is warranted to fully elucidate the specific molecular interactions between 5-4-2 and the host cell machinery. In vivo studies in animal models of HBV infection are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. The unique mode of action of this compound offers a valuable new strategy in the ongoing effort to develop a functional cure for chronic Hepatitis B.

References

- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ice-hbv.org [ice-hbv.org]

- 4. ice-hbv.org [ice-hbv.org]

- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. cytion.com [cytion.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Properties and Characteristics of CAS Number 203935-39-1 (Helioxanthin Derivative 5-4-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and biological properties of the compound identified by CAS number 203935-39-1, known as Helioxanthin derivative 5-4-2. This synthetic analogue of the natural product Helioxanthin has demonstrated significant potential as a novel antiviral agent, particularly against the Hepatitis B virus (HBV). This document details its physicochemical characteristics, biological activity, mechanism of action, and available toxicological data. Experimental methodologies are described to facilitate further research and development.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 203935-39-1 | [1][2] |

| IUPAC Name | 10-(benzo[d][1][3]dioxol-5-yl)-9H-[1][3]dioxolo[4',5':3,4]benzo[1,2-f]isoindol-8(7H)-one | [2] |

| Synonyms | Helioxanthin 5-4-2 | [3] |

| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |

| Molecular Weight | 347.32 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 252-254 °C | [3] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is primarily characterized by its potent anti-Hepatitis B virus (HBV) activity. It represents a novel class of non-nucleoside HBV inhibitors with a mechanism of action distinct from currently approved therapies.

Anti-Hepatitis B Virus (HBV) Activity

The compound exhibits significant in vitro efficacy against both wild-type and lamivudine-resistant HBV strains.[4] Its primary mode of action is the inhibition of viral gene expression and replication.

| Parameter | Value | Cell Line | Reference(s) |

| EC₅₀ (HBV DNA inhibition) | 0.08 µM | HepG2.2.15 | [4] |

| EC₅₀ (HBV 3.5 kb transcript inhibition) | 0.09 µM | HepG2.2.15 | [4] |

| Activity against Lamivudine-resistant HBV | Active | N/A | [4] |

Mechanism of Action

This compound uniquely inhibits multiple stages of the HBV life cycle.[4] Unlike nucleoside analogues that target the viral polymerase, this compound suppresses the transcription of viral RNA from the covalently closed circular DNA (cccDNA) template in the host cell nucleus.

The proposed mechanism involves the post-transcriptional downregulation of key host transcription factors, specifically Hepatocyte Nuclear Factor 3 (HNF3) and Hepatocyte Nuclear Factor 4 (HNF4).[5] These transcription factors are crucial for the activity of HBV promoters, including the preC/C and preS/S promoters. By reducing the levels of active HNF3 and HNF4, this compound effectively shuts down the transcription of HBV mRNA, leading to a subsequent decrease in the production of viral proteins (e.g., core protein) and the replication of viral DNA.[4][5]

Other Antiviral Activities

In addition to its potent anti-HBV activity, this compound has been reported to exhibit inhibitory effects against other viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Hepatitis C Virus (HCV).[6]

Experimental Protocols

The following are generalized experimental protocols based on the available literature. Researchers should consult the primary references for detailed methodologies.

Synthesis of this compound

The synthesis of this compound is described by Yeo et al. (2005). A general workflow is outlined below.

References

Helioxanthin Derivative 5-4-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin derivative 5-4-2 is a potent small molecule inhibitor of the Hepatitis B Virus (HBV). With a molecular weight of 347.32 g/mol and a chemical formula of C₂₀H₁₃NO₅, this compound has demonstrated significant antiviral activity in preclinical studies. It represents a promising class of non-nucleoside/nucleotide agents with a mechanism of action distinct from current HBV therapies. This technical guide provides an in-depth overview of the compound's properties, biological activity, and the experimental protocols used to characterize its function.

Compound Profile

A clear and structured presentation of the fundamental data for this compound is crucial for any researcher. The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Weight | 347.32 g/mol | [1][2][3] |

| Molecular Formula | C₂₀H₁₃NO₅ | [1][2][3] |

| CAS Number | 203935-39-1 | [4] |

| Class | Lactam derivative of Helioxanthin | [5] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Hepatitis B Virus (HBV) replication. Its antiviral activity extends to both wild-type and lamivudine-resistant HBV strains, highlighting its potential for use in combination therapies or for treating resistant infections[6][7].

Anti-HBV Activity

Studies in HepG2.2.15 cells, a cell line that stably replicates HBV, have shown that this compound exhibits potent anti-HBV activity with a 50% effective concentration (EC₅₀) of 0.08 µM[4][6]. This is significantly more potent than the parent compound, Helioxanthin, which has an EC₅₀ of 1 µM[4][6]. The compound effectively inhibits multiple aspects of the viral life cycle, including:

-

HBV DNA Replication: It strongly suppresses the production of viral DNA[6].

-

HBV mRNA Transcription: The levels of HBV transcripts are significantly reduced upon treatment[6].

-

Viral Protein Expression: A dose-dependent decrease in the expression of the HBV core protein has been observed[6].

The following table summarizes the key quantitative data regarding the anti-HBV activity of this compound.

| Parameter | Value | Cell Line | Source(s) |

| EC₅₀ (HBV DNA inhibition) | 0.08 µM | HepG2.2.15 | [4][6] |

| EC₅₀ (HBV 3.5 kb transcript inhibition) | 0.09 µM | HepG2.2.15 | [6] |

Mechanism of Action

The primary mechanism of action of this compound involves the suppression of HBV gene expression at the transcriptional level. Unlike nucleoside/nucleotide analogs that target the viral polymerase, this compound interferes with the host's transcriptional machinery that is utilized by the virus[8]. Specifically, it has been shown to selectively suppress the activity of the HBV surface antigen promoter II (SPII) and the core promoter (CP)[8]. This leads to a downstream reduction in viral RNA, proteins, and ultimately, DNA replication.

The logical workflow for the proposed mechanism of action is depicted in the following diagram:

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anti-HBV activity of this compound.

Synthesis of this compound

While a detailed step-by-step synthesis protocol is proprietary, the general approach involves the modification of the lactone ring of the parent compound, helioxanthin, to a lactam. The synthesis of a series of helioxanthin analogues, including lactam derivatives, is described in the publication by Yeo et al. (2005) in the Journal of Medicinal Chemistry[5]. This process typically involves chemical reactions to open the lactone ring and introduce a nitrogen atom to form the lactam structure.

The general workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Cell Culture and Anti-HBV Assay

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used.

Protocol:

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a dose-response manner). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lamivudine).

-

Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.

-

Harvesting: After the incubation period, harvest the cell culture supernatant and/or the cell lysates for analysis.

Quantification of HBV DNA

Method: Southern Blot Hybridization or Quantitative PCR (qPCR)

Southern Blot Protocol Outline:

-

DNA Extraction: Isolate intracellular HBV DNA from treated and control cells.

-

Electrophoresis: Separate the DNA fragments by size on an agarose gel.

-

Transfer: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

-

Detection: Visualize the HBV DNA bands using autoradiography and quantify the band intensities.

Quantification of HBV RNA

Method: Northern Blot Hybridization or Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR Protocol Outline:

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates.

-

qPCR: Amplify and quantify the HBV-specific cDNA using specific primers and probes.

Analysis of Viral Protein Expression

Method: Western Blot

Protocol Outline:

-

Protein Extraction: Prepare total protein lysates from treated and control cells.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

HBV Promoter Activity Assay

Method: Luciferase Reporter Assay

Protocol Outline:

-

Plasmid Construction: Clone the HBV core promoter and surface antigen promoter regions upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect HepG2 cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Compound Treatment: Treat the transfected cells with this compound.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the promoter activity.

Signaling Pathway Context

This compound's mechanism of action, targeting viral promoters, places it within the broader context of host-targeting antiviral strategies. The HBV life cycle is intricately linked with various host cell signaling pathways. By modulating the activity of host transcription factors that are essential for viral gene expression, compounds like this compound can effectively disrupt viral replication.

The following diagram illustrates the general HBV replication cycle and highlights the step targeted by this compound.

Caption: HBV replication cycle and the target of this compound.

Conclusion

This compound is a promising anti-HBV compound with a distinct mechanism of action that involves the suppression of viral gene expression at the promoter level. Its high potency and activity against drug-resistant strains make it a valuable candidate for further development as a component of future combination therapies for chronic hepatitis B. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar antiviral agents.

References

- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. ice-hbv.org [ice-hbv.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Hepatitis B Virus Reporter System to Monitor the Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.universityofgalway.ie [research.universityofgalway.ie]

- 8. Construction of a replication-competent hepatitis B virus vector carrying secreted luciferase transgene and establishment of new hepatitis B virus replication and expression cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Helioxanthin Derivative 5-4-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioxanthin derivative 5-4-2, a synthetic analogue of the natural product Helioxanthin, has demonstrated significant in vitro antiviral activity against a range of clinically relevant viruses. This technical guide provides a comprehensive overview of its antiviral properties, focusing on quantitative data, detailed experimental methodologies, and the current understanding of its mechanism of action. The information presented is intended to support further research and development of this promising antiviral compound.

Quantitative Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against several viruses. The 50% effective concentration (EC50), representing the concentration of the compound that inhibits viral activity by 50%, is a key metric for its potency.

| Virus | Cell Line | EC50 (µM) | Reference |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.08[1][2] | Li Y, et al. (2005) |

| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | Yeo H, et al. (2005) |

| Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | Yeo H, et al. (2005) |

| Hepatitis C Virus (HCV) | - | >5 | Yeo H, et al. (2005) |

Mechanism of Action Against Hepatitis B Virus

Current research indicates that this compound employs a multi-faceted approach to inhibit HBV replication. Unlike many existing antiviral agents that target the viral polymerase, this compound appears to disrupt viral gene expression at the transcriptional and post-transcriptional levels.

Studies have shown that this compound significantly reduces the levels of HBV messenger RNA (mRNA), including the 3.5 kb and 2.4/2.1 kb transcripts.[3] This leads to a subsequent decrease in the production of HBV DNA and the viral core protein.[1][3] The mechanism is believed to involve the post-transcriptional downregulation of essential host transcription factors that are co-opted by the virus for its own replication.[4] Specifically, the compound has been shown to inhibit the activity of the pregenomic/preC and preS/S promoters of HBV.[3]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the antiviral activity of this compound. It is important to note that specific parameters may have varied between individual studies.

Cell Culture and Cytotoxicity Assay (HepG2 2.2.15)

Objective: To determine the cytotoxic concentration of this compound in the cell line used for antiviral assays.

-

Cell Maintenance: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Seed HepG2 2.2.15 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

After 24 hours of incubation, treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the plates for a period corresponding to the antiviral assay duration (typically 3-6 days).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

HBV DNA Quantification by Quantitative PCR (qPCR)

Objective: To quantify the amount of extracellular HBV DNA in the supernatant of treated cells.

-

Sample Collection: After treating HepG2 2.2.15 cells with this compound for the desired period, collect the cell culture supernatant.

-

DNA Extraction: Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

-

qPCR Reaction:

-

Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and primers targeting a conserved region of the HBV genome.

-

Add the extracted DNA to the master mix.

-

Include a standard curve of known HBV DNA concentrations to enable absolute quantification.

-

Also include no-template controls and positive controls.

-

-

Thermocycling and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

Monitor the fluorescence signal in real-time.

-

Determine the cycle threshold (Ct) values for each sample.

-

Quantify the HBV DNA copy number in the samples by interpolating their Ct values against the standard curve.

-

Calculate the percentage of HBV DNA inhibition relative to the vehicle-treated control.

-

Plaque Reduction Assay for HSV

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50%.

-

Cell Seeding: Seed a suitable host cell line for HSV (e.g., Vero cells) in 6- or 12-well plates and grow to confluency.

-

Virus Infection:

-

Prepare serial dilutions of this compound.

-

Pre-incubate a known titer of HSV-1 or HSV-2 with the compound dilutions for 1 hour at 37°C.

-

Infect the confluent cell monolayers with the virus-compound mixture.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 2-3 days at 37°C until visible plaques are formed.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a dye like crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.

-

Conclusion

This compound exhibits potent in vitro antiviral activity, particularly against Hepatitis B Virus, through a mechanism that distinguishes it from many current antiviral therapies. Its ability to inhibit HBV at the level of viral gene expression presents a novel approach to HBV treatment. The detailed experimental protocols provided in this guide serve as a foundation for further investigation into the antiviral properties and mechanism of action of this promising compound. Future studies should focus on elucidating the specific host transcription factors targeted by the compound and evaluating its efficacy and safety in in vivo models.

References

- 1. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Novel approaches towards conquering hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-HBV Drugs: Progress, Unmet Needs, and New Hope [mdpi.com]

Potential Therapeutic Targets of Helioxanthin Derivative 5-4-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioxanthin derivative 5-4-2 is a synthetic analogue of Helioxanthin, a natural product isolated from Taiwania cryptomerioides. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound, with a primary focus on its well-documented anti-viral properties against Hepatitis B Virus (HBV) and emerging evidence for its role in bone metabolism. While broader bioactivities such as anticancer and anti-inflammatory effects have been associated with structurally related compounds, direct and detailed evidence for this compound in these areas is still developing. This document aims to consolidate the existing quantitative data, experimental methodologies, and known signaling pathways to facilitate further research and drug development efforts.

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated potent and specific activity against the Hepatitis B virus, including strains resistant to existing therapies. Its mechanism of action is distinct from currently approved nucleoside/nucleotide analogues, making it a promising candidate for combination therapies.

Quantitative Data: In Vitro Anti-HBV Efficacy

The anti-HBV activity of this compound has been primarily evaluated in the HepG2 2.2.15 cell line, which stably expresses HBV.

| Compound | Target | Cell Line | Parameter | Value (µM) | Citation(s) |

| This compound | HBV DNA Inhibition | HepG2 2.2.15 | EC50 | 0.08 | [1] |

| This compound | HBV 3.5 kb transcript | HepG2 2.2.15 | EC50 | 0.09 | [1] |

| Helioxanthin (Parent Compound) | HBV DNA Inhibition | HepG2 2.2.15 | EC50 | 1 | [1] |

| Helioxanthin (Parent Compound) | HBV 3.5 kb transcript | HepG2 2.2.15 | EC50 | 1 | [1] |

EC50: Half maximal effective concentration.

Notably, this compound is also effective against lamivudine-resistant HBV strains (L526M/M550V double mutant), highlighting its potential to address current clinical challenges in HBV therapy.[1]

Mechanism of Action: Multi-level Inhibition of HBV Replication

This compound exerts its anti-HBV effect through a multi-pronged mechanism that targets several stages of the viral life cycle.[2][3][4] Unlike nucleoside analogues that primarily inhibit viral DNA synthesis, this derivative also suppresses viral gene expression at the transcriptional and post-transcriptional levels.[1][2]

The key mechanistic actions include:

-

Inhibition of HBV mRNA transcription: It significantly decreases the levels of the 3.5 kb HBV mRNA transcript, which is crucial for the synthesis of the viral core protein and polymerase, and also serves as the template for reverse transcription.[1][4]

-

Reduction of Viral Protein Expression: Consequently, the expression of the HBV core protein is diminished in a dose-dependent manner.[1]

-

Inhibition of HBV DNA Replication: The reduction in essential viral components ultimately leads to a potent inhibition of HBV DNA replication.[1]

It has been suggested that Helioxanthin analogues may also inhibit preS/S promotor activity and pregenomic/PreC activity.[3]

Experimental Protocols

-

Cell Line: HepG2 2.2.15 cells, a human hepatoblastoma cell line that contains a complete copy of the HBV genome and constitutively produces HBV particles.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and G418 to maintain the selection pressure for the integrated HBV genome.

-

Drug Administration: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel.

-

Sample Collection: After a defined incubation period (e.g., 6-8 days), the supernatant containing viral particles is collected.

-

Viral DNA Extraction: HBV DNA is extracted from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers and probes specific for the HBV genome. The results are often normalized to a standard curve of known HBV DNA concentrations.

-

RNA Isolation: Total cellular RNA is extracted from the treated and control HepG2 2.2.15 cells.

-

Northern Blot Analysis: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the 3.5 kb HBV transcript to visualize and quantify its expression levels.

-

Protein Extraction: Total protein lysates are prepared from the treated and control cells.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway and Workflow Diagrams

References

Helioxanthin Derivative 5-4-2: A Technical Guide on Solubility, Stability, and Anti-HBV Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological activity of Helioxanthin derivative 5-4-2, a potent inhibitor of the Hepatitis B Virus (HBV). This document consolidates available data on its solubility, stability, and mechanism of action, offering detailed experimental protocols and visual representations of key pathways and workflows.

Core Data Summary

Quantitative data regarding the solubility, stability, and in vitro efficacy of this compound are summarized below for easy reference and comparison.

Physicochemical Properties

| Parameter | Value | Notes |

| Solubility | Soluble in DMSO | Concentrations of 30 mg/mL and 50 mg/mL have been reported.[1][2] Sonication may be required for complete dissolution.[1] |

| Storage (Powder) | Stable for ≥ 2 years at -20°C.[2][3] Some suppliers suggest storage for up to 3 years at -20°C. | Keep container tightly sealed in a cool, well-ventilated area.[4] |

| Storage (In Solvent) | Stable for 1 year in DMSO at -80°C.[1] | It is recommended to use the solution as soon as possible after preparation. |

In Vitro Anti-HBV Activity

| Cell Line | Parameter | Value | Reference(s) |

| HepG2.2.15 | EC₅₀ | 0.08 µM | [5][6][7][8][9][10] |

Proposed Mechanism of Action

This compound exerts its anti-HBV effect through a multi-faceted mechanism that distinguishes it from many standard nucleoside analogues. Evidence suggests that this class of compounds does not directly target the viral DNA polymerase. Instead, it inhibits the expression of HBV DNA, mRNA, and viral proteins.[5][8]

Research on a closely related helioxanthin analogue, 8-1, indicates that the antiviral activity stems from the post-transcriptional down-regulation of essential host transcription factors, specifically Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3).[11] These transcription factors are crucial for the activity of HBV promoters. By reducing the levels of HNF-4 and HNF-3, the compound effectively suppresses viral gene transcription, leading to a subsequent decrease in viral replication.[11] This mechanism is effective against both wild-type and lamivudine-resistant HBV strains.[6][8]

Experimental Protocols

The following sections detail the methodologies for the synthesis and in vitro evaluation of this compound, based on information from cited literature.

Synthesis of this compound

The synthesis of this compound is described as a multi-step process.[10] While the full, detailed protocol is found in the primary literature (Yeo H, et al. J Med Chem. 2005 Jan 27;48(2):534-46), a general overview involves the transformation of simple aryl bromides through key chemical reactions such as halogenation and cyclization to construct the final complex structure.[10]

In Vitro Anti-HBV Activity Assay

This protocol outlines a general procedure for evaluating the anti-HBV activity of this compound using the HepG2.2.15 cell line, which stably expresses HBV.

1. Cell Culture and Maintenance:

-

Culture HepG2.2.15 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

Subculture the cells upon reaching approximately 90% confluency.[13]

2. Drug Treatment:

-

Seed HepG2.2.15 cells in 96-well plates at an appropriate density (e.g., 3.5 x 10³ cells per well).[14]

-

After 24 hours, treat the cells with various concentrations of this compound (dissolved in DMSO). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Include a positive control (e.g., Lamivudine) and a vehicle control (DMSO).

-

The duration of the treatment can vary, but a common protocol involves changing the medium with fresh compound every 24 to 48 hours for a total of 6 to 8 days.[12]

3. Analysis of HBV Replication:

-

HBV DNA Analysis (Southern Blot or qPCR):

-

After the treatment period, lyse the cells and extract intracellular HBV core-associated DNA.

-

Quantify the HBV DNA levels using quantitative real-time PCR (qPCR) or Southern blot analysis.

-

-

HBV RNA Analysis (Northern Blot or RT-qPCR):

-

Extract total cellular RNA.

-

Analyze the levels of HBV mRNA transcripts (e.g., 3.5 kb transcript) using Northern blot or reverse transcription quantitative PCR (RT-qPCR).

-

-

HBV Protein Analysis (ELISA or Western Blot):

-

Collect the cell culture supernatant to quantify secreted HBV antigens (HBsAg and HBeAg) using an enzyme-linked immunosorbent assay (ELISA).

-

Prepare cell lysates to analyze the intracellular levels of HBV core protein by Western blot.[8]

-

4. Data Analysis:

-

Determine the 50% effective concentration (EC₅₀) by plotting the percentage inhibition of an HBV marker (e.g., HBV DNA) against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. biorbyt.com [biorbyt.com]

- 4. chemscene.com [chemscene.com]

- 5. apexbt.com [apexbt.com]

- 6. mdpi.com [mdpi.com]

- 7. adooq.com [adooq.com]

- 8. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taiclone.com [taiclone.com]

- 10. Buy this compound [smolecule.com]

- 11. pnas.org [pnas.org]

- 12. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for Evaluating the Anti-HBV Activity of Small Molecules

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapies against the Hepatitis B Virus (HBV).

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, affecting over 250 million people and leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] Current treatments, such as nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a complete cure.[3][4][5] This is primarily due to the persistence of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.[4][6][7][8][9] Therefore, there is a pressing need to develop new antiviral agents that can effectively target different stages of the HBV life cycle and ideally lead to the eradication of cccDNA.

This application note provides a detailed set of protocols for the systematic evaluation of small molecule inhibitors against HBV in vitro. The workflow encompasses initial cytotoxicity screening, followed by a series of specific assays to quantify the impact of the compounds on viral DNA replication, cccDNA formation, and the expression of key viral antigens, HBsAg and HBeAg.

In Vitro Cell Models for Anti-HBV Screening

The selection of an appropriate cell culture model is critical for studying the HBV life cycle and screening antiviral compounds. Several models are available, each with distinct advantages and limitations.[1][4][10]

-

Stable HBV-Producing Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome.[2][3][4][11] It constitutively produces infectious HBV virions and is a widely used model for screening inhibitors of viral replication.[2][3][11][12]

-

HepAD38: Another stably transfected hepatoblastoma cell line where HBV pgRNA transcription is under the control of a tetracycline-repressible promoter, allowing for inducible viral replication.[4][13]

-

-

HBV-Infectable Cell Lines:

-

HepaRG Cells: A human bipotent progenitor cell line that can differentiate into hepatocyte-like cells. These cells are susceptible to HBV infection and support the entire viral life cycle, including cccDNA formation.[10][14]

-

NTCP-Expressing Cell Lines (e.g., HepG2-NTCP): The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as the primary HBV entry receptor has enabled the creation of hepatoma cell lines (like HepG2) that are engineered to express NTCP, rendering them susceptible to HBV infection.[4][10][13][15][16] These models are invaluable for studying viral entry and the establishment of cccDNA.[4][13]

-

Overall Experimental Workflow

The screening process for anti-HBV small molecules follows a multi-step approach to first assess safety and then determine efficacy at various stages of the viral life cycle. This ensures that observed antiviral effects are not due to general cellular toxicity.

Caption: A flowchart of the sequential process for screening small molecules for anti-HBV activity.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol determines the concentration range at which a compound is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter.

Materials:

-

HepG2 or other appropriate host cells

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compounds (small molecules)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 6-9 days).[5][17] Replace the medium with freshly prepared compound dilutions every 2-3 days.

-

Viability Assessment: After the incubation period, add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Quantification of Extracellular HBV DNA

This assay measures the effect of the compound on the production and release of mature HBV virions into the culture supernatant.

Materials:

-

HepG2.2.15 cells

-

24- or 96-well cell culture plates

-

Test compounds at non-toxic concentrations

-

Viral DNA extraction kit

-

HBV-specific primers and probe for qPCR

-

qPCR master mix and instrument

Procedure:

-

Cell Seeding and Treatment: Seed HepG2.2.15 cells and treat with serial dilutions of the test compounds as described in the cytotoxicity assay. Use a known HBV inhibitor (e.g., Entecavir) as a positive control.

-

Supernatant Collection: After the treatment period (e.g., 6-9 days), carefully collect the cell culture supernatant.

-

Viral DNA Extraction: Extract HBV DNA from 100-200 µL of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

qPCR Quantification: Set up a real-time qPCR reaction using an HBV-specific primer/probe set.[18][19] Use a plasmid standard curve with a known copy number of the HBV genome to enable absolute quantification.

-

Data Analysis: Determine the HBV DNA copy number in each sample. Calculate the percentage of inhibition relative to the untreated control. Plot the inhibition percentage against compound concentration to determine the 50% effective concentration (EC50).

Protocol 3: Quantification of Intracellular HBV DNA Intermediates

This assay assesses the compound's effect on the intracellular replication of the HBV genome.

Materials:

-

Treated cell monolayers from Protocol 2

-

Cell lysis buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Agarose gel, electrophoresis equipment

-

Southern blot materials (nylon membrane, probes, hybridization buffer) or qPCR reagents

Procedure:

-

Cell Lysis: Wash the cell monolayers with PBS and lyse the cells with a suitable lysis buffer.

-

DNA Extraction:

-

Treat the lysate with Proteinase K to digest proteins.

-

Perform phenol:chloroform extraction to purify the total intracellular DNA.

-

Precipitate the DNA with ethanol, wash, and resuspend in TE buffer.

-

-

Analysis by Southern Blot:

-

Digest a portion of the DNA with an enzyme that does not cut the HBV genome to linearize any plasmid DNA.

-

Separate the DNA on an agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize with a ³²P-labeled HBV-specific probe.

-

Visualize the replicative intermediates (relaxed circular, double-strand linear, and single-stranded DNA) by autoradiography and quantify using densitometry.

-

-

Analysis by qPCR: Use qPCR to quantify the total intracellular HBV DNA, similar to the extracellular DNA protocol. This method is higher throughput but provides less information on the specific replicative intermediates compared to Southern blotting.[20]

-

Data Analysis: Quantify the reduction in intracellular HBV DNA levels compared to the untreated control to determine the compound's effect on replication.

Protocol 4: Quantification of HBV cccDNA

This is a specialized assay to measure the impact on the stable cccDNA reservoir, a key goal for curative therapies.[9]

Materials:

-

HBV-infected cells (e.g., HepaRG or HepG2-NTCP)

-

Hirt DNA extraction reagents or a commercial cccDNA isolation kit

-

Exonucleases (e.g., Plasmid-Safe ATP-dependent DNase) to digest non-circular DNA[6][7]

-

Primers/probe for a host reference gene (e.g., hTERT) for normalization[21]

Procedure:

-

Infection and Treatment: Seed HepG2-NTCP or differentiated HepaRG cells. Infect with HBV inoculum. After infection is established (several days), treat the cells with the test compounds for the desired duration.

-

Selective DNA Extraction: Extract low molecular weight DNA using a modified Hirt extraction method or a commercial kit designed to enrich for episomal DNA.[7]

-

Exonuclease Digestion: Treat the extracted DNA with an exonuclease that specifically degrades linear and relaxed circular DNA, leaving the covalently closed circular form intact.[7]

-

cccDNA Quantification:

-

Data Analysis: Calculate the cccDNA copy number per cell. Determine the percentage reduction in cccDNA levels in treated cells compared to untreated controls.

Protocol 5: Quantification of HBV Antigens (HBsAg & HBeAg)

This protocol measures the effect of compounds on the production and secretion of viral proteins.

Materials:

-

Supernatant from treated cells (from Protocol 2)

-

Commercial HBsAg and HBeAg ELISA kits

-

Microplate reader

Procedure:

-

Sample Preparation: Use the same culture supernatants collected for the extracellular HBV DNA assay. Dilute the samples in buffer as required by the ELISA kit.

-

ELISA Assay: Perform the HBsAg and HBeAg quantification using commercial ELISA kits according to the manufacturer’s instructions.[23][24][25] This typically involves incubating the supernatant in antibody-coated wells, followed by washing and addition of a detection antibody.

-

Measurement: Read the absorbance on a microplate reader.

-

Data Analysis: Calculate the concentration of HBsAg and HBeAg based on the standard curve provided with the kit. Determine the EC50 value for the reduction of each antigen.

HBV Life Cycle and Assay Targets

The described assays target distinct stages of the HBV life cycle, from viral entry and cccDNA formation to genome replication and the production of viral particles and proteins.

Caption: Key stages of the HBV life cycle and the corresponding assays used for intervention analysis.

Data Presentation

Quantitative data from the assays should be summarized in tables to facilitate comparison between compounds. Key parameters include the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50) for each antiviral metric, and the selectivity index (SI).

Table 1: Cytotoxicity and Antiviral Activity of Test Compounds against HBV

| Compound ID | CC50 (µM)¹ | EC50 Extracellular HBV DNA (µM)² | SI³ | EC50 HBsAg (µM)⁴ | EC50 HBeAg (µM)⁴ |

| Compound A | >100 | 0.5 | >200 | 1.2 | 0.8 |

| Compound B | 75 | 5.0 | 15 | 8.5 | 6.2 |

| Entecavir | >100 | 0.005 | >20,000 | >50 | >50 |

| ¹ Determined by MTT assay in HepG2 cells. | |||||

| ² Determined by qPCR on supernatant from treated HepG2.2.15 cells. | |||||

| ³ Selectivity Index (SI) = CC50 / EC50 (Extracellular HBV DNA). | |||||

| ⁴ Determined by ELISA on supernatant from treated HepG2.2.15 cells. |

Table 2: Activity of Hit Compounds on Intracellular HBV Replication and cccDNA

| Compound ID | EC50 Intracellular HBV DNA (µM)¹ | % cccDNA Reduction @ 10x EC50² | Putative Target |

| Compound A | 0.4 | 85% | Polymerase / cccDNA stability |

| Entecavir | 0.004 | <10% | Polymerase |

| ¹ Determined by qPCR on intracellular DNA from treated HepG2.2.15 cells. | |||

| ² Determined by cccDNA-specific qPCR in HBV-infected HepaRG cells. |

A higher SI value is desirable, as it indicates a wider therapeutic window between the concentration required for antiviral activity and the concentration that causes cellular toxicity. These structured tables allow for a clear and direct comparison of the potency and safety profiles of different small molecules.

References

- 1. [PDF] Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection | Semantic Scholar [semanticscholar.org]

- 2. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Hepatitis B virus cell culture assays for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.seracare.com [blog.seracare.com]

- 9. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. researchgate.net [researchgate.net]

- 17. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 19. Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hepatitis B core-related antigen reflects viral replication and protein production in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expression of Hepatitis B virus surface antigen (HBsAg) from genotypes A, D and F and influence of amino acid variations related or not to genotypes on HBsAg detection [scite.ai]

- 25. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis for HBV Core Protein After Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The HBV core protein (HBcAg) is a multifunctional protein that plays a crucial role in multiple stages of the viral lifecycle, including encapsidation of the viral genome, reverse transcription, and intracellular trafficking.[3][4][5] Consequently, HBcAg has emerged as a key target for the development of novel antiviral therapies.[3][4] Monitoring the expression levels of HBcAg in response to treatment is therefore critical for evaluating the efficacy of new therapeutic agents. Western blot analysis is a widely used and powerful technique for the sensitive and specific detection and quantification of HBcAg in cell lysates and patient samples. This document provides detailed protocols for Western blot analysis of HBcAg and guidance on data interpretation in the context of antiviral treatment.

Quantitative Analysis of HBV Core Protein Expression

The following table summarizes hypothetical quantitative data from Western blot analysis showing the effect of different antiviral treatments on HBV core protein expression in a liver cell line. Densitometry analysis of Western blot bands allows for the quantification of protein levels relative to a loading control (e.g., β-actin).

| Treatment Group | Drug Concentration (µM) | Mean HBcAg Expression (Relative to Untreated Control) | Standard Deviation | P-value (vs. Untreated) |

| Untreated Control | 0 | 1.00 | 0.12 | - |

| Antiviral A | 10 | 0.45 | 0.08 | <0.01 |

| Antiviral B | 10 | 0.21 | 0.05 | <0.001 |

| Combination (A+B) | 10 + 10 | 0.11 | 0.03 | <0.001 |

Experimental Workflow for HBcAg Western Blot Analysis

The following diagram illustrates the general workflow for performing a Western blot analysis to assess the impact of antiviral treatments on HBV core protein expression.

Caption: Workflow for Western blot analysis of HBV core protein.

Detailed Experimental Protocol: Western Blot for HBV Core Protein

This protocol outlines the steps for performing a Western blot to detect and quantify HBV core protein (HBcAg) in cultured cells following antiviral treatment.

1. Materials and Reagents

-

Cell Culture: HepG2.2.15 cells (or other suitable HBV-producing cell line)

-

Antiviral Compounds: As required for the experiment.

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit or similar.

-

Electrophoresis:

-

SDS-PAGE gels (e.g., 12% polyacrylamide)

-

SDS-PAGE running buffer

-

Protein ladder

-

-

Transfer:

-

PVDF membrane

-

Transfer buffer

-

-

Immunodetection:

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-HBcAg polyclonal antibody (or a validated monoclonal antibody).[6][7]

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Loading control primary antibody: Mouse anti-β-actin monoclonal antibody.

-

Loading control secondary antibody: HRP-conjugated goat anti-mouse IgG.

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate.[8]

-

-

Equipment:

-

Cell culture incubator

-

Microcentrifuge

-

Spectrophotometer

-

Electrophoresis and Western blot transfer apparatus

-

Imaging system for chemiluminescence detection

-

2. Cell Culture and Treatment

-

Plate HepG2.2.15 cells in 6-well plates and culture until they reach 70-80% confluency.

-

Treat the cells with the desired concentrations of antiviral compounds for the specified duration (e.g., 48-72 hours). Include an untreated control group.

3. Protein Extraction

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein extract) to a new tube.

4. Protein Quantification

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunodetection

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against HBcAg (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

For the loading control, repeat steps 2-5 with the primary and secondary antibodies for β-actin.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

7. Image Acquisition and Data Analysis

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities for HBcAg and the loading control (β-actin) using densitometry software.

-

Normalize the HBcAg band intensity to the corresponding β-actin band intensity for each sample.

-

Calculate the fold change in HBcAg expression relative to the untreated control.

HBV Core Protein in Host Signaling

The HBV core protein is known to interact with and modulate various host cell signaling pathways to support viral replication and persistence.[9][10] Understanding these interactions is crucial for identifying new therapeutic targets. The diagram below illustrates a simplified representation of signaling pathways that can be influenced by HBV proteins, including the core protein.

Caption: HBV protein modulation of host signaling pathways.

Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

- 1. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]